1-BCP

AMPA receptor NMDA receptor norepinephrine release

1-BCP (34023-62-6) is a centrally active AMPA receptor PAM with a unique dual AMPA/NMDA modulation profile. Unlike CX516, it attenuates both amphetamine- and dizocilpine-induced hyperactivity—essential for dopamine-related disorder models. It binds a distinct allosteric site (confirmed via GYKI 53784 interaction), enabling precise electrophysiological dissection of AMPA receptor complexes. Also serves as a validated excitotoxicity positive control. For AMPA-NMDA crosstalk studies, 1-BCP delivers a pharmacological signature unmatched by aniracetam, cyclothiazide, or CX516—substitution leads to divergent results.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 34023-62-6
Cat. No. B1662577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-BCP
CAS34023-62-6
Synonyms1,3-BYCP
1-(1,3-benzodioxol-5-ylcarbonyl)piperidine
1-BCP
BA 14
BA-14
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C13H15NO3/c15-13(14-6-2-1-3-7-14)10-4-5-11-12(8-10)17-9-16-11/h4-5,8H,1-3,6-7,9H2
InChIKeyBXBNADAPIHHXJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-BCP (CAS 34023-62-6) for Neuroscience Research: Product Baseline and Procurement Considerations


1-BCP (Piperonylic acid piperidide, CAS 34023-62-6) is a centrally active benzoylpiperidine derivative classified as a positive allosteric modulator (PAM) of the AMPA subtype of ionotropic glutamate receptors [1]. It has been shown to cross the blood-brain barrier and enhance synaptic responses in freely moving animals [2]. Its core mechanism involves the selective potentiation of AMPA receptor-gated currents, which in turn enhances AMPA-induced neurotransmitter release in the hippocampus, a mechanism linked to its memory-enhancing effects observed in preclinical models [3][4].

Why 1-BCP Cannot Be Substituted with Closely Related AMPA Receptor Modulators


1-BCP belongs to a class of AMPA receptor modulators that also includes aniracetam, cyclothiazide, IDRA-21, and CX516. While these compounds share a common mechanism of reducing receptor desensitization and/or slowing deactivation, they exhibit distinct pharmacological profiles due to interactions with different allosteric binding sites and varying selectivities for receptor subunits and related targets [1]. These differences translate to significant variations in potency, efficacy, and in vivo behavioral outcomes, as demonstrated by direct comparative studies [2][3][4]. Therefore, substitution without rigorous validation can lead to divergent experimental results, particularly in models where a specific pharmacological signature, such as the dual AMPA/NMDA modulation seen with 1-BCP, is critical for the study's objectives [5].

Quantitative Differentiation of 1-BCP Against Key Comparators


1-BCP Exhibits a Distinct Potency Profile in Modulating NMDA Receptor Function Compared to Aniracetam and Cyclothiazide

In a direct head-to-head study using the 'kynurenate test' in rat hippocampal slices, 1-BCP was found to be approximately 100-fold less potent than aniracetam and 10-fold less potent than cyclothiazide in preventing kynurenic acid antagonism of NMDA-evoked norepinephrine release [1]. This quantitative difference highlights that 1-BCP possesses a unique interaction profile with NMDA receptor function, distinguishing it from other nootropics in its class.

AMPA receptor NMDA receptor norepinephrine release hippocampus

Differential Potentiation of AMPA-Evoked Norepinephrine Release: 1-BCP vs. Cyclothiazide and Aniracetam

In a study evaluating AMPA-evoked [3H]norepinephrine release from rat hippocampal slices and synaptosomes, the efficacy of 1-BCP was found to be intermediate. Cyclothiazide was the most potent and efficacious enhancer, while 1-BCP was less potent and efficacious than cyclothiazide but more potent and efficacious than aniracetam [1]. This places 1-BCP's activity in a quantifiable middle ground between these two well-studied AMPA receptor modulators.

AMPA receptor norepinephrine release hippocampus synaptic potentiation

Behavioral Differentiation: 1-BCP, but not CX516, Attenuates Dopamine-Mediated Hyperactivity in a Murine Model

In a direct comparison using a mouse model of amphetamine- and dizocilpine-induced hyperactivity, 1-BCP (20-120 mg/kg) produced a dose-dependent attenuation of both behaviors, demonstrating higher potency against amphetamine [1]. In stark contrast, the related ampakine CX516 (30-170 mg/kg) failed to attenuate hyperactivity at any dose tested, up to levels that decreased spontaneous locomotor activity [1]. This clear behavioral divergence indicates that 1-BCP and CX516 have non-uniform effects on dopamine-mediated behaviors and potential antipsychotic-like activity.

behavioral pharmacology amphetamine dizocilpine hyperactivity antipsychotic

Distinct Modulation of AMPA Currents in Purkinje Cells: 1-BCP vs. Aniracetam and Cyclothiazide

An electrophysiological study on isolated rat cerebellar Purkinje cells demonstrated that while 1-BCP, aniracetam, and cyclothiazide all dose-dependently potentiated the steady-state component of AMPA-induced whole-cell currents, their relative potencies in enhancing AMPA responses versus reversing GYKI 53784-induced inhibition were different [1]. This suggests that these positive modulators act at distinct allosteric sites on the AMPA receptor complex, leading to functional differences that cannot be predicted by class membership alone.

AMPA currents Purkinje cells electrophysiology allosteric modulation

AMPA Receptor-Mediated Excitotoxicity: A Shared Risk Profile with Thiazide Derivatives

An in vitro study evaluated the potential of 1-BCP to facilitate AMPA receptor-mediated excitotoxicity, a known risk with thiazide derivatives like cyclothiazide [1]. The combination of glutamate, the NMDA receptor blocker MK-801, and 1 mM 1-BCP resulted in significant neuronal death in cultured rat hippocampal neurons, an effect that was reversed by the selective AMPA receptor antagonist NBQX (10 µM) [1]. This demonstrates that 1-BCP shares the capacity to potentiate excitotoxic injury, a critical safety consideration not universal to all AMPA receptor modulators.

excitotoxicity neurotoxicity AMPA receptor hippocampal neurons

Solubility Profile of 1-BCP: A Practical Differentiator for In Vitro and In Vivo Formulation

Vendor technical datasheets report that 1-BCP has high solubility in DMSO and ethanol (40-47 mg/mL, or ~171-201 mM), but limited solubility in water (5-6 mg/mL, or ~21-26 mM) [1]. This solubility profile is a critical practical differentiator when planning experiments, as it dictates the choice of vehicle and may limit the maximum achievable concentration in aqueous buffers, unlike some more water-soluble analogs. Researchers must account for this to avoid precipitation artifacts in cell-based assays or challenges in in vivo dosing.

solubility DMSO ethanol formulation preclinical

Optimal Application Scenarios for 1-BCP Based on Quantifiable Differentiation


Investigating the Interplay Between AMPA and NMDA Receptors in Hippocampal Function

Given its distinct, intermediate potency in modulating both AMPA-evoked and NMDA-evoked norepinephrine release compared to aniracetam and cyclothiazide [1], 1-BCP is ideally suited for studies exploring the nuanced cross-talk between these two receptor systems. Its pharmacological signature allows for the selective probing of mechanisms where a moderate AMPA receptor potentiation is combined with a low-potency NMDA receptor modulation, a profile not replicated by more potent or selective comparators [2].

Behavioral Pharmacology Studies Focused on Dopaminergic Pathways and Psychostimulant Effects

The unique ability of 1-BCP to attenuate both amphetamine- and dizocilpine-induced hyperactivity, a property not shared by the related ampakine CX516 [3], makes it a preferred tool for investigating the role of AMPA receptor modulation in dopamine-related behaviors. This specific activity profile supports its use in models relevant to schizophrenia or other disorders characterized by dopaminergic dysfunction, where a direct comparator like CX516 would be ineffective.

Electrophysiological Studies of AMPA Receptor Allostery in the Cerebellum

The demonstration that 1-BCP acts at a distinct allosteric site on AMPA receptors, as evidenced by its unique interaction with the negative modulator GYKI 53784 in cerebellar Purkinje cells [4], positions it as a valuable research tool. It is suitable for electrophysiological studies aiming to dissect the functional consequences of binding to specific allosteric pockets on the AMPA receptor complex, a research area where using a single compound like cyclothiazide would provide an incomplete picture.

In Vitro and In Vivo Studies Requiring Controlled AMPA Receptor Potentiation with a Documented Excitotoxicity Profile

For research programs where AMPA receptor potentiation is desired but the associated risk of excitotoxicity is a critical variable, 1-BCP provides a well-characterized model compound. Its capacity to facilitate excitotoxic neuronal death in hippocampal cultures has been explicitly demonstrated and can be mitigated with selective antagonists [5]. This makes 1-BCP a useful positive control in assays designed to screen for compounds with a lower excitotoxicity liability or in studies directly examining the mechanisms of AMPA receptor-mediated injury.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-BCP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.